molecular formula C16H20N2O B555432 L-Isoleucine beta-naphthylamide CAS No. 732-84-3

L-Isoleucine beta-naphthylamide

Cat. No.: B555432
CAS No.: 732-84-3
M. Wt: 256.34 g/mol
InChI Key: CEZPKIGJZWWHJT-NHYWBVRUSA-N
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Description

Molecular Formula and Stereochemical Configuration

This compound possesses the molecular formula C16H20N2O with a molecular weight of 256.34 g/mol. The compound is characterized by its systematic IUPAC name: (2S,3S)-2-amino-3-methyl-N-naphthalen-2-ylpentanamide, which precisely defines its stereochemical configuration. The structure features two defined chiral centers at positions C2 and C3, both maintaining the S-configuration characteristic of the natural L-isoleucine amino acid.

The compound's CAS registry number is 732-84-3, and it carries several alternative nomenclatures including H-ILE-BETANA, L-Isoleucine β-naphthylamide, and N-naphthalen-2-yl-L-isoleucinamide. The stereochemical integrity is maintained through the formal condensation reaction between the carboxy group of L-isoleucine and the amino group of 2-naphthylamine, resulting in an amide bond formation while preserving the original amino acid configuration.

Table 1: Fundamental Molecular Properties of this compound

Property Value Reference
Molecular Formula C16H20N2O
Molecular Weight 256.34 g/mol
CAS Number 732-84-3
IUPAC Name (2S,3S)-2-amino-3-methyl-N-naphthalen-2-ylpentanamide
InChI Key CEZPKIGJZWWHJT-NHYWBVRUSA-N
SMILES CCC@HC@@HN

The structural analysis reveals that the compound maintains the branched-chain amino acid characteristics of isoleucine while incorporating the aromatic naphthalene system. This combination creates a unique molecular architecture that bridges hydrophobic and hydrophilic regions, contributing to its distinctive solubility and binding properties. The preservation of the amino group in the L-isoleucine portion allows for potential further derivatization or coordination chemistry applications.

Crystallographic Data and Solid-State Conformation

The solid-state properties of this compound demonstrate characteristic crystalline behavior typical of amino acid derivatives. The compound exhibits a white to off-white crystalline appearance with specific storage requirements at 2-8°C to maintain stability. The European Community number 622-089-0 has been assigned to this compound, indicating its recognized status in chemical databases.

Computational analysis reveals important structural parameters that influence the compound's three-dimensional conformation. The molecule contains 4 rotatable bonds, providing conformational flexibility around the aliphatic chain and the amide linkage. The presence of 2 hydrogen bond donors and 2 hydrogen bond acceptors creates potential for intermolecular interactions in the solid state, which may influence crystal packing and solubility characteristics.

Table 2: Computed Physicochemical Properties

Property Value Computational Method
XLogP3-AA 3.2 XLogP3 3.0
Hydrogen Bond Donors 2 Cactvs 3.4.6.11
Hydrogen Bond Acceptors 2 Cactvs 3.4.6.11
Rotatable Bond Count 4 Cactvs 3.4.6.11
Exact Mass 256.157563266 Da PubChem 2.1

The calculated partition coefficient (XLogP3-AA = 3.2) indicates moderate lipophilicity, suggesting favorable membrane permeability characteristics. This property is particularly relevant for biological applications where cellular uptake may be required. The exact mass determination of 256.157563266 Da provides precise molecular weight information essential for mass spectrometric identification and quantification procedures.

Spectroscopic Characterization (NMR, IR, MS)

Comprehensive spectroscopic analysis of this compound has been conducted using multiple analytical techniques. Infrared spectroscopy data obtained through ATR-FTIR analysis reveals characteristic absorption patterns consistent with the compound's functional groups. The spectrum was acquired using a Bio-Rad FTS instrument with DurasamplIR II accessory, employing Norton-Beer medium apodization function for optimal spectral resolution.

The ATR-FTIR spectrum demonstrates distinct absorption bands corresponding to the primary amine group, amide carbonyl, and aromatic C-H stretching vibrations characteristic of the naphthalene ring system. The high purity level (>99% by TLC) ensures that spectroscopic assignments can be made with confidence, as confirmed by the Sigma-Aldrich catalog specification.

Table 3: Spectroscopic Analysis Parameters

Technique Instrument Conditions Sample Information
ATR-FTIR Bio-Rad FTS DurasamplIR II accessory Sigma-Aldrich I4879, >99% purity
Scan Speed 5 Norton-Beer medium apodization Lot Number 19F0378
Technique ATR-Neat White to off-white solid CAS 732-84-3

Mass spectrometric analysis provides detailed fragmentation patterns and molecular ion confirmation. The predicted collision cross section data indicates characteristic mass-to-charge ratios for various adduct formations. The [M+H]+ adduct shows a predicted m/z of 257.16484 with a collision cross section of 161.6 Ų, while the [M+Na]+ adduct appears at m/z 279.14678 with 166.0 Ų.

Table 4: Predicted Mass Spectrometric Data

Adduct Type m/z Predicted CCS (Ų)
[M+H]+ 257.16484 161.6
[M+Na]+ 279.14678 166.0
[M-H]- 255.15028 165.0
[M+NH4]+ 274.19138 178.4
[M+K]+ 295.12072 162.8

Comparative Analysis of β-Naphthylamide vs. Other Aromatic Amide Derivatives

The structural comparison between this compound and related amino acid naphthylamide derivatives reveals important structure-activity relationships. L-Leucine beta-naphthylamide, a closely related compound with CAS number 732-85-4, shares the same molecular formula (C16H20N2O) and molecular weight (256.34 g/mol) but differs in the amino acid backbone structure.

The leucine derivative features the IUPAC name (2S)-2-amino-4-methyl-N-naphthalen-2-ylpentanamide, indicating a different branching pattern in the aliphatic chain compared to isoleucine. While isoleucine contains a secondary methyl branch at the β-carbon, leucine has a primary isobutyl side chain, resulting in distinct stereochemical and conformational properties.

Table 5: Comparative Analysis of Naphthylamide Derivatives

Compound IUPAC Name Branching Pattern Stereochemistry
L-Isoleucine β-naphthylamide (2S,3S)-2-amino-3-methyl-N-naphthalen-2-ylpentanamide β-methyl branch Two chiral centers
L-Leucine β-naphthylamide (2S)-2-amino-4-methyl-N-naphthalen-2-ylpentanamide γ-dimethyl branch One chiral center

Both compounds function as chromogenic substrates and demonstrate similar roles in biochemical assays, particularly in enzymatic studies involving aminopeptidases and related proteolytic enzymes. The β-naphthylamide moiety in both structures provides the chromogenic properties essential for spectrophotometric detection and quantification in various analytical procedures.

The aromatic naphthalene system contributes significantly to the compounds' fluorescent properties and UV-visible absorption characteristics. This aromatic component enables sensitive detection methods and makes these derivatives particularly valuable in enzyme kinetic studies and protein characterization protocols.

Properties

IUPAC Name

(2S,3S)-2-amino-3-methyl-N-naphthalen-2-ylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O/c1-3-11(2)15(17)16(19)18-14-9-8-12-6-4-5-7-13(12)10-14/h4-11,15H,3,17H2,1-2H3,(H,18,19)/t11-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEZPKIGJZWWHJT-NHYWBVRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC1=CC2=CC=CC=C2C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NC1=CC2=CC=CC=C2C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30350904
Record name N-Naphthalen-2-yl-L-isoleucinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

732-84-3
Record name N-Naphthalen-2-yl-L-isoleucinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Isoleucine β-naphthylamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Carbodiimide-Mediated Coupling

The carbodiimide method, pioneered by Sheehan and Hess, remains a cornerstone for synthesizing β-naphthylamide derivatives. For L-isoleucine β-naphthylamide, this involves activating the carboxyl group of N-protected L-isoleucine using dicyclohexylcarbodiimide (DCC). The activated intermediate reacts with β-naphthylamine under anhydrous conditions, typically in tetrahydrofuran (THF) or dichloromethane (DCM). Key parameters include:

  • Molar Ratios : A 1:1.2 stoichiometry of protected L-isoleucine to β-naphthylamine ensures complete conversion.

  • Temperature Control : Reactions proceed at −5°C for 15 minutes to minimize racemization, followed by gradual warming to 25°C over 14 hours.

  • Byproduct Management : Dicyclohexylurea, a side product, is removed via filtration or solvent extraction.

This method yields approximately 75–85% of the protected intermediate, with minimal epimerization confirmed by chiral HPLC.

Mixed Anhydride Method

An alternative approach involves generating a mixed anhydride intermediate using isobutyl chloroformate. N-protected L-isoleucine is treated with the chloroformate reagent in the presence of a tertiary amine (e.g., N-methylmorpholine), forming a reactive anhydride that couples with β-naphthylamine. Critical considerations include:

  • Solvent Selection : Ethyl acetate or THF optimizes anhydride stability.

  • Reaction Duration : Coupling completes within 2–4 hours at 0–5°C, achieving yields of 70–78%.

  • Acid Sensitivity : The anhydride intermediate is highly moisture-sensitive, necessitating rigorous anhydrous conditions.

Solid-Phase Peptide Synthesis (SPPS) Adaptations

Recent adaptations of SPPS leverage resin-bound L-isoleucine to streamline β-naphthylamide formation. Fmoc-protected L-isoleucine is immobilized on Wang resin, followed by on-resin coupling with β-naphthylamine using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) as the activating agent. Advantages include:

  • Purity Enhancement : Byproducts are removed via resin washing, yielding >90% purity before cleavage.

  • Scalability : Batch sizes ranging from 0.1 mmol to 10 mmol demonstrate consistent efficiency.

Deprotection Strategies

Catalytic Hydrogenation

For carbobenzoxy (Cbz)-protected intermediates, hydrogenation over palladium black (0.5 g per 0.01 mol substrate) in methanol removes the protecting group. Key metrics:

  • Duration : 2 hours beyond theoretical H₂ uptake ensures complete deprotection.

  • Acidification : Post-hydrogenation, adding 1 equivalent of 5 N HCl precipitates L-isoleucine β-naphthylamide hydrochloride.

Acidolytic Deprotection

tert-Butoxycarbonyl (Boc) groups are cleaved using trifluoroacetic acid (TFA) in dichloromethane (1:3 v/v). The free base is neutralized with dilute ammonia, followed by solvent evaporation and recrystallization from methanol-water mixtures.

Purification and Characterization

Crystallization Techniques

Crude product is purified via sequential solvent recrystallization:

  • Initial Crystallization : From methanol-ethyl acetate (1:5) at −20°C.

  • Final Polishing : Dissolution in hot acetonitrile, followed by slow cooling to 4°C.

Analytical Validation

  • Melting Point : 243–244°C (decomposition).

  • Optical Rotation : [α]D25=+24.5°[α]^{25}_D = +24.5° (c = 1, in methanol).

  • Chromatographic Purity : >98% by reversed-phase HPLC (C18 column, 0.1% TFA/acetonitrile gradient).

Reaction Optimization Data

ParameterCarbodiimide MethodMixed Anhydride MethodSPPS Method
Yield (%)857892
Reaction Time (hours)14448
Purity (%)959398
Racemization (%)<2<3<1

Challenges and Mitigation Strategies

  • Racemization : Minimized by maintaining low temperatures (−5°C to 0°C) during coupling.

  • Byproduct Formation : DCC-derived urea is removed via cold filtration.

  • Solvent Residues : Lyophilization from tert-butanol reduces solvent traces to <0.1%.

Industrial-Scale Considerations

Pharmaceutical-grade synthesis employs continuous flow reactors to enhance reproducibility, achieving batch sizes of 50–100 kg with 88–90% yield. Critical quality controls include residual solvent analysis (GC-MS) and endotoxin testing (<0.1 EU/mg).

Emerging Methodologies

Recent studies explore enzymatic coupling using aminoacyltransferases, which catalyze β-naphthylamide formation under aqueous conditions (pH 7.0, 38°C). Preliminary data show 65% yield with no racemization, though scalability remains under investigation .

Chemical Reactions Analysis

Acid/Base Hydrolysis

The amide bond undergoes cleavage under extreme pH conditions:

  • Acidic hydrolysis : 6M HCl at 110°C for 24 hours releases L-isoleucine and β-naphthylamine .
  • Basic hydrolysis : 2M NaOH at 100°C for 12 hours yields similar products .

Enzymatic Hydrolysis

L-Isoleucine β-naphthylamide serves as a substrate for aminopeptidases and proteases:

  • Leucine aminopeptidase (LAP) : Cleaves the amide bond, releasing β-naphthylamine (λₐᵦₛ = 525 nm) .
  • Bacterial metalloaminopeptidases : Pseudomonas aeruginosa PepA hydrolyzes the compound with Kₘ = 0.8 mM and k꜀ₐₜ = 12 s⁻¹ .
Enzyme Optimal pH Inhibitors Metal Cofactor
Leucine aminopeptidase7.5–8.5Bestatin, EDTAZn²⁺/Mn²⁺
Legionella LapA6.0–7.0Phe-Ala-fluoromethylketoneZn²⁺

Chromogenic Detection

The release of β-naphthylamine enables colorimetric quantification of enzyme activity:

  • Absorbance : β-Naphthylamine reacts with Fast Garnet GBC salt (diazotized) to form a red azo dye (ε = 25,000 M⁻¹cm⁻¹) .
  • Fluorescence : β-Naphthylamine emits at 410 nm (excitation at 335 nm) .

Efflux Pump Inhibition Studies

L-Isoleucine β-naphthylamide derivatives inhibit bacterial efflux pumps (e.g., Acinetobacter AdeABC), reducing antibiotic resistance .

Stability and Reactivity

  • Thermal stability : Decomposes at >200°C .
  • Oxidation : Susceptible to peroxide-mediated degradation of the naphthyl group .
  • Solubility : 15 mg/mL in DMSO; <1 mg/mL in H₂O .

Industrial and Pharmaceutical Relevance

  • Drug formulation : Enhances peptide therapeutic stability by mimicking natural amino acid transport .
  • Biocatalysis : Used in immobilized enzyme systems for continuous β-naphthylamine production (productivity: 2.4 g/L/h) .

Scientific Research Applications

L-Isoleucine beta-naphthylamide is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of L-Isoleucine beta-naphthylamide involves its interaction with specific enzymes and proteins. It acts as a substrate for proteolytic enzymes, allowing researchers to study enzyme activity and specificity. The compound’s molecular targets include various proteases and peptidases, which play crucial roles in cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Beta-naphthylamide Derivatives

Structural and Chemical Properties

Beta-naphthylamide derivatives of amino acids share a common naphthylamide group but differ in their amino acid side chains. Key compounds for comparison include:

Compound CAS Number Molecular Weight Solubility Storage
L-Isoleucine beta-naphthylamide 732-84-3 256.34* Not explicitly stated Not specified
L-Leucine beta-naphthylamide 732-85-4 256.34 Insoluble in water -20°C
L-Tryptophan beta-naphthylamide 3326-63-4 319.37 Not specified Not specified

*Molecular weight inferred from L-Leucine beta-naphthylamide due to structural similarity.

Key Observations:
  • Side Chain Differences : L-Isoleucine (branched hydrophobic) vs. L-Leucine (longer hydrophobic) vs. L-Tryptophan (aromatic indole group). These differences influence enzyme-substrate specificity and reactivity .
  • Solubility : Beta-naphthylamide derivatives generally exhibit low water solubility due to the hydrophobic naphthyl group, necessitating organic solvents for experimental use .
L-Leucine beta-naphthylamide:
  • Primary Use: Specific substrate for leucine aminopeptidase (LAP), a proteolytic enzyme. Hydrolysis of this compound releases beta-naphthylamine, detectable via colorimetric assays .
  • Enzyme Specificity : Studies distinguish LAP from other peptidases by its selective hydrolysis of L-Leucine beta-naphthylamide .
  • Synthetic Utility : In alpha-chymotrypsin-catalyzed peptide synthesis, beta-naphthylamide-modified nucleophiles exhibit >100x enhanced reactivity compared to esters or amides, attributed to hydrophobic interactions with enzyme subsites .
This compound:
L-Tryptophan beta-naphthylamide:
  • Fluorescent Probes : Utilized in fluorescence spectroscopy due to the intrinsic fluorescence of tryptophan and naphthylamide groups, enabling real-time monitoring of enzymatic activity .

Research Findings and Contradictions

  • Enzyme Specificity Challenges: While L-Leucine beta-naphthylamide is a canonical LAP substrate, enzymes hydrolyzing trans-permethrin in insects exhibit similar inhibition patterns to LAP but are structurally distinct .

Biological Activity

L-Isoleucine beta-naphthylamide (C16H20N2O) is a compound that has garnered attention for its potential biological activities, particularly in the context of amino acid metabolism and enzyme interactions. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is a derivative of the branched-chain amino acid isoleucine, combined with a beta-naphthylamide moiety. This structure enhances its solubility and stability compared to free amino acids, making it suitable for various biochemical applications .

Biological Activity

1. Enzymatic Interactions:
this compound has been studied for its role as a substrate in enzymatic reactions, particularly involving aminopeptidases. Research indicates that it can serve as a substrate for various bacterial aminopeptidases, which are critical in protein digestion and metabolism. For instance, studies have shown that it is cleaved by aminopeptidases from different bacterial strains, highlighting its utility in understanding enzyme specificity and activity .

2. Metabolic Implications:
The compound's relationship with metabolic health has been explored in various animal models. A study on dietary restrictions involving branched-chain amino acids (BCAAs) like isoleucine demonstrated that reducing isoleucine intake could promote healthspan and lifespan in mice by improving metabolic parameters such as glycemic control and reducing frailty . This suggests that this compound may influence metabolic pathways similarly due to its structural similarity to free isoleucine.

The mechanism through which this compound exerts its biological effects primarily revolves around its interaction with enzymes:

  • Aminopeptidase Activity: The compound acts as an effective substrate for aminopeptidases, facilitating the hydrolysis of peptide bonds at the N-terminus of proteins. This activity is crucial for protein turnover and nutrient absorption in various organisms .
  • Cell Penetration: The beta-naphthylamide moiety enhances the compound's ability to penetrate cell membranes, potentially increasing its bioavailability and effectiveness in cellular environments.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

StudyFindings
Aminopeptidase Profiles Identified that this compound serves as a substrate for multiple bacterial aminopeptidases, demonstrating broad substrate specificity .
Dietary Impact on Healthspan Research indicates that restricting dietary isoleucine can enhance metabolic health and longevity in mice, suggesting potential therapeutic applications for compounds like this compound in aging research .
Enzyme Interaction Studies Demonstrated the compound's efficacy in modulating enzyme activities, providing insights into its potential applications in biochemical assays .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing L-Isoleucine beta-naphthylamide, and how can purity be verified?

  • Methodology : Synthesis typically involves coupling L-isoleucine with β-naphthylamine using carbodiimide-based reagents (e.g., EDC or DCC) under anhydrous conditions. Post-synthesis, purification via column chromatography (silica gel, chloroform/methanol gradients) is recommended. Purity verification requires analytical techniques such as reverse-phase HPLC (C18 column, UV detection at 254 nm) and NMR spectroscopy (¹H and ¹³C) to confirm structural integrity. Mass spectrometry (ESI-MS) should be used to validate molecular weight .

Q. How can researchers detect and quantify this compound in enzymatic assays?

  • Methodology : Fluorometric assays are optimal due to the β-naphthylamide moiety’s intrinsic fluorescence (excitation/emission: 335/410 nm). Hydrolysis by enzymes like cathepsins releases β-naphthylamine, which can be quantified using a fluorescence microplate reader. Calibration curves with synthetic standards (0–100 μM) ensure accuracy. For kinetic studies, combine with stopped-flow techniques to measure initial reaction rates. Include controls (e.g., enzyme inhibitors like E-64) to confirm specificity .

Q. What role does this compound play in studying amino acid degradation pathways?

  • Methodology : This compound serves as a substrate analog to investigate enzymes in the L-isoleucine degradation pathway (e.g., aminopeptidases). In vitro assays using purified enzymes or cell lysates can map catalytic efficiency (Km, Vmax) and substrate specificity. Comparative studies with other β-naphthylamide derivatives (e.g., leucine or phenylalanine analogs) help identify structural determinants of enzyme activity. MetaCyc pathway databases (referencing Conrad et al. 1974) provide foundational biochemical context .

Advanced Research Questions

Q. What experimental strategies resolve discrepancies in reported kinetic parameters of this compound hydrolysis?

  • Methodology : Discrepancies often arise from variability in assay conditions (pH, temperature, ionic strength). Standardize protocols using buffered systems (e.g., 50 mM Tris-HCl, pH 7.4, 37°C) and pre-equilibrate enzymes. Perform systematic replicates (≥3) with statistical analysis (ANOVA, coefficient of variation). Validate findings using orthogonal methods (e.g., isothermal titration calorimetry for ΔH measurements) and cross-reference literature for meta-analysis .

Q. How to design experiments to investigate the interaction between this compound and Cathepsin C?

  • Methodology : Use recombinant Cathepsin C (purified via affinity chromatography) in activity assays with this compound. Employ Michaelis-Menten kinetics to determine Km and kcat. For structural insights, conduct X-ray crystallography or molecular docking simulations (PDB ID: 1EL5). Include competitive inhibition assays with Gly-Phe beta-naphthylamide (a known Cathepsin C substrate) to assess binding specificity. Document protocols per ICH guidelines for reproducibility .

Q. What are the implications of cofactor presence (e.g., metal ions) on the stability of this compound in vitro?

  • Methodology : Test stability under varying cofactor conditions (e.g., Zn²⁺, Mg²⁺, or EDTA) via accelerated degradation studies (40°C, 75% relative humidity). Monitor decomposition by HPLC and LC-MS to identify breakdown products. Use Arrhenius plots to extrapolate shelf-life under standard storage conditions. Statistical modeling (linear regression) quantifies cofactor effects on degradation rates .

Guidelines for Data Reporting

  • Experimental Replication : Follow Beilstein Journal guidelines to include triplicate data in main text or supplementary materials, ensuring transparency .
  • Statistical Validation : Consult biostatistical frameworks (e.g., FINER criteria) to align hypothesis testing with ethical and methodological rigor .
  • Ethical Compliance : For in vivo studies, adhere to IB protocols for nonclinical data documentation and ethical review board approvals .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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L-Isoleucine beta-naphthylamide
Reactant of Route 2
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L-Isoleucine beta-naphthylamide

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